(+)-alpha-Dihydrotetrabenazine - 85081-18-1

(+)-alpha-Dihydrotetrabenazine

Catalog Number: EVT-352749
CAS Number: 85081-18-1
Molecular Formula: C19H29NO3
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-alpha-Dihydrotetrabenazine is a chiral compound and the biologically active metabolite of tetrabenazine, a drug previously used to treat movement disorders. [+)-alpha-Dihydrotetrabenazine is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) located in the brain. This transporter protein is responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, (+)-alpha-Dihydrotetrabenazine reduces the amount of these neurotransmitters available for release, which can have a variety of effects on brain function. This property has made (+)-alpha-Dihydrotetrabenazine a valuable tool in scientific research for studying the role of monoamine neurotransmission in various neurological and psychiatric disorders. [, , , , ]

Synthesis Analysis
  • Chiral Resolution: One approach involves the separation of (+)-alpha-Dihydrotetrabenazine from its enantiomer, (-)-alpha-Dihydrotetrabenazine, using chiral column liquid chromatography or enantiospecific enzymatic hydrolysis. []
  • Stereoselective Synthesis: Another method involves the stereoselective reduction of tetrabenazine using borane or borane complexes under low-temperature conditions. This approach allows for the selective production of (+)-alpha-Dihydrotetrabenazine. []
  • Asymmetric Synthesis: A more recent patent describes an asymmetric synthesis involving multiple steps, starting from a compound of formula 3. This method employs various reagents like 4-methyvaleic acid, aldehyde, TBSCI, DBU, LiHMDS, i-PrMgCl, t-butylMgCl, TsOH or HI, and involves reduction as a final step. []
Molecular Structure Analysis

(+)-alpha-Dihydrotetrabenazine possesses a benzo[a]quinolizine core structure. Its absolute configuration has been confirmed as 2R, 3R, 11bR through X-ray crystal structure analysis of its 9-O-desmethyl derivative. [] This stereochemistry is crucial for its interaction with the VMAT2 binding site and its biological activity.

Chemical Reactions Analysis
  • N-Demethylation: This reaction leads to the formation of its 9-O-desmethyl derivative, which has been used in structural studies. [, ]
Mechanism of Action

(+)-alpha-Dihydrotetrabenazine acts as a potent and stereospecific inhibitor of the vesicular monoamine transporter 2 (VMAT2). [] It binds to VMAT2, preventing the packaging of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles. This leads to a decrease in the vesicular stores of these neurotransmitters and consequently reduces their release into the synapse.

Applications
  • Dopaminergic Innervation: As demonstrated in animal models of Parkinson's disease, radiolabeled (+)-alpha-Dihydrotetrabenazine, particularly [11C]-(+)-alpha-Dihydrotetrabenazine, can be used in Positron Emission Tomography (PET) imaging to quantify dopaminergic innervation in the brain. [] This allows researchers to assess the extent of dopamine neuron loss and monitor the progression of neurodegenerative diseases.
  • Vesicular Monoamine Transporter Function: The stereospecific binding of (+)-alpha-Dihydrotetrabenazine to VMAT2 makes it a valuable tool for studying the function and regulation of this transporter in vitro and in vivo. [, ]
  • Monoamine-Related Disorders: By modulating monoamine levels in the brain, (+)-alpha-Dihydrotetrabenazine can be used to investigate the role of these neurotransmitters in various neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and tardive dyskinesia. [, ]
Future Directions
  • Development of Novel VMAT2 Imaging Agents: Exploring modifications to the (+)-alpha-Dihydrotetrabenazine structure could lead to the development of PET ligands with improved properties for imaging VMAT2 in the brain. []

(-)-alpha-Dihydrotetrabenazine

    Compound Description: (-)-alpha-Dihydrotetrabenazine is the inactive enantiomer of (+)-alpha-Dihydrotetrabenazine. It exhibits significantly lower affinity for the vesicular monoamine transporter (VMAT2) compared to its (+)-enantiomer [].

    Relevance: (-)-alpha-Dihydrotetrabenazine is the stereoisomer of (+)-alpha-Dihydrotetrabenazine, differing only in their absolute configuration [, ]. This stereochemical difference leads to drastically different biological activities, highlighting the importance of stereochemistry in VMAT2 binding.

alpha-9-O-Desmethyldihydrotetrabenazine

    Compound Description: alpha-9-O-Desmethyldihydrotetrabenazine is a derivative of (+)-alpha-Dihydrotetrabenazine lacking the methoxy group at the 9-position. The (-)-enantiomer of this compound was used to determine the absolute configuration of (+)-alpha-Dihydrotetrabenazine [].

    Relevance: alpha-9-O-Desmethyldihydrotetrabenazine is structurally similar to (+)-alpha-Dihydrotetrabenazine, with the key difference being the absence of the 9-methoxy group []. This compound played a crucial role in elucidating the stereochemistry of (+)-alpha-Dihydrotetrabenazine through X-ray crystallography.

Beta-Dihydrotetrabenazine

    Compound Description: Beta-Dihydrotetrabenazine is another metabolite of tetrabenazine, alongside (+)-alpha-Dihydrotetrabenazine. Unlike (+)-alpha-Dihydrotetrabenazine, Beta-Dihydrotetrabenazine exhibits lower binding affinity for VMAT2 and is considered an inactive metabolite [].

Tetrabenazine

    Compound Description: Tetrabenazine is a drug used to treat hyperkinetic movement disorders like chorea in Huntington's disease. It is metabolized in the body to produce several compounds, including (+)-alpha-Dihydrotetrabenazine, its most active metabolite [].

    Relevance: Tetrabenazine is the prodrug of (+)-alpha-Dihydrotetrabenazine [, ]. While tetrabenazine itself has some VMAT2 inhibitory activity, its therapeutic effect is primarily attributed to its conversion into (+)-alpha-Dihydrotetrabenazine, highlighting the superior potency of the latter.

Deutetrabenazine

    Compound Description: Deutetrabenazine is a deuterated form of tetrabenazine, designed to improve its pharmacokinetic properties. Like tetrabenazine, it is metabolized to deuterated (+)-alpha-Dihydrotetrabenazine and other metabolites [].

    Relevance: Deutetrabenazine represents a structurally modified version of tetrabenazine, incorporating deuterium atoms to enhance its metabolic stability []. This modification results in a longer half-life and improved pharmacokinetic profile for deutetrabenazine compared to tetrabenazine, while maintaining its ability to be metabolized to the active (+)-alpha-Dihydrotetrabenazine.

(2S, 3S, 11bS)-Dihydrotetrabenazine

    Compound Description: (2S, 3S, 11bS)-Dihydrotetrabenazine is one of the stereoisomers of dihydrotetrabenazine. Its specific biological activity and relevance to VMAT2 binding have not been extensively studied [].

    Relevance: (2S, 3S, 11bS)-Dihydrotetrabenazine is a stereoisomer of (+)-alpha-Dihydrotetrabenazine, differing in the absolute configuration at all three chiral centers []. Comparing the properties of different stereoisomers can provide insights into the structural features essential for (+)-alpha-Dihydrotetrabenazine's activity.

Properties

CAS Number

85081-18-1

Product Name

NBI-98782

IUPAC Name

(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1

InChI Key

WEQLWGNDNRARGE-DJIMGWMZSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Synonyms

2-hydroxy-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine
2-hydroxytetrabenazine
dihydrotetrabenazine
dihydrotetrabenazine, (2alpha,3beta,11bbeta)-isomer
TBZOH cpd

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.